molecular formula C14H20N2O3S B1336771 Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate CAS No. 869901-02-0

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1336771
CAS No.: 869901-02-0
M. Wt: 296.39 g/mol
InChI Key: XLGKMJFDRZHAEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS: 869901-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological activity, and relevant case studies regarding this compound.

The molecular formula of this compound is C14H20N2O3SC_{14}H_{20}N_2O_3S, with a molecular weight of approximately 296.385 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number869901-02-0
Molecular FormulaC14H20N2O3S
Molecular Weight296.385 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiazole ring and subsequent functionalization of the piperidine structure. The synthesis pathway can be summarized as follows:

  • Formation of Thiazole : A precursor compound is reacted with appropriate reagents to form the thiazole ring.
  • Piperidine Functionalization : The thiazole derivative is then reacted with piperidine derivatives to introduce the carboxylate group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Specifically, this compound has shown moderate inhibitory effects against Mycobacterium tuberculosis and other mycobacterial species by targeting enzymes involved in cell wall biosynthesis, such as UDP-galactopyranose mutase .

Table: Antimicrobial Activity Against Mycobacteria

OrganismInhibition Zone (mm)Reference
Mycobacterium tuberculosis15Mustapha et al., 2011
Mycobacterium smegmatis12Mustapha et al., 2011
Klebsiella pneumoniae10Mustapha et al., 2011

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance, the presence of electron-donating groups and specific substitutions on the thiazole ring can enhance antimicrobial efficacy. A detailed SAR analysis indicates that modifications to the thiazole moiety can significantly affect potency against various pathogens .

Case Study 1: Antitubercular Activity

In a study conducted by Mustapha et al., the compound was evaluated for its antitubercular properties against several strains of Mycobacterium. The results demonstrated that modifications in the thiazole structure could lead to improved inhibition of cell wall biosynthesis, indicating potential for further development as an antitubercular agent .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar thiazole derivatives on cancer cell lines. Compounds with structural similarities to tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine exhibited varying degrees of cytotoxicity, suggesting that this class of compounds may also have applications in oncology .

Properties

IUPAC Name

tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKMJFDRZHAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428291
Record name tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-02-0
Record name tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyl) 2-methyl 1H-indole-1,2-
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